molecular formula C24H19FN2O4 B12043973 [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12043973
M. Wt: 418.4 g/mol
InChI Key: JKBAGUOPEUYGRG-JQUAZWMLSA-N
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Description

The target compound, [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate, features a hydrazone backbone with an (E)-configured 4-fluorobenzoyl group attached to a 2-methoxyphenyl ring. This hydrazinylidene moiety is esterified with an (E)-3-phenylprop-2-enoate group, an α,β-unsaturated ester. The E-configuration at both the hydrazone and propenoate groups ensures planar geometry, facilitating conjugation and influencing electronic properties such as UV absorption and reactivity .

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H19FN2O4/c1-30-22-15-18(16-26-27-24(29)19-9-11-20(25)12-10-19)7-13-21(22)31-23(28)14-8-17-5-3-2-4-6-17/h2-16H,1H3,(H,27,29)/b14-8+,26-16+

InChI Key

JKBAGUOPEUYGRG-JQUAZWMLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the hydrazinylidene intermediate: This involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate under controlled conditions.

    Condensation reaction: The hydrazinylidene intermediate is then reacted with 2-methoxybenzaldehyde to form the desired hydrazone.

    Esterification: The final step involves the esterification of the hydrazone with (E)-3-phenylprop-2-enoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazones.

    Substitution: Formation of substituted derivatives at the fluorobenzoyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorobenzoyl group allows for strong binding to enzymes and receptors, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on the Hydrazone Moiety

The hydrazone group in the target compound is substituted with a 4-fluorobenzoyl group. Analogous compounds with varying substituents on the benzoyl group include:

  • 3-Chlorobenzoyl (e.g., compound 16 in : 4-{[2-(3-chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate) .
  • 4-Nitrobenzoyl (e.g., compound 23 in : 4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine) .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -F, -Cl) enhance the stability of the hydrazone via resonance and inductive effects, increasing melting points (e.g., compound 16: 220–222°C vs. compound 17 with 2,4-dichlorobenzoyl: 186–188°C) .
  • 4-Fluoro substitution offers moderate electron withdrawal, balancing stability and solubility compared to bulkier groups like -Cl or -NO₂ .

Ester Group Variations

The (E)-3-phenylprop-2-enoate ester in the target compound differs from other esters in analogs:

  • Thiazolidinone-based esters (e.g., compound 16 in : (2,4-dioxo-1,3-thiazolidin-5-yl)acetate) introduce heterocyclic rigidity, increasing melting points (220–222°C) but reducing solubility .
  • Sulfonate esters (e.g., compound 4k in : 4-methylbenzenesulfonate) enhance thermal stability due to strong sulfonyl interactions but may reduce bioavailability .

Key Observations :

  • The simple propenoate ester may confer lower melting points and higher solubility than bulkier analogs like thiazolidinones .

Structural and Physicochemical Data

Compound Name Substituent (R) Ester Group Melting Point (°C) Molecular Weight (g/mol) Predicted CCS (Ų)
Target Compound 4-Fluorobenzoyl (E)-3-phenylprop-2-enoate Not reported 570.17 233.5 (M+H⁺)
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 3-Chlorobenzoyl Thiazolidinone acetate 220–222 452.87 Not reported
4-{[2-(4-Nitrobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl morpholine 4-Nitrobenzoyl Morpholine 243–245 498.44 Not reported
2-methoxy-4-{(e)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2e)-3-phenyl-2-propenoate 4-Methylsulfonylaminobenzoyl (E)-3-phenylprop-2-enoate Not reported 592.15 (M+Na⁺) 245.2 (M+Na⁺)

Biological Activity

The compound 4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25FN2O5C_{26}H_{25}FN_2O_5, and it features a hydrazone linkage, which is often associated with various biological activities. The presence of the fluorobenzoyl moiety enhances its lipophilicity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that hydrazone derivatives can exhibit significant antioxidant properties, which may help in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including:
    • Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, with IC50 values indicating moderate potency .
    • Cyclooxygenase (COX) : It shows potential as an anti-inflammatory agent by inhibiting COX enzymes, which are critical in the inflammatory response .
  • Cytotoxicity : The compound has been tested against cancer cell lines, showing varying degrees of cytotoxicity. For instance, it demonstrated activity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

The biological activity of 4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is attributed to its ability to form hydrogen bonds with protein targets due to the presence of electron-withdrawing groups like fluorine. This enhances membrane permeability and interaction with biological macromolecules, thereby increasing its pharmacological efficacy .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Cholinesterase Inhibition : A study reported that derivatives similar to this compound exhibited IC50 values for AChE ranging from 10.4 to 24.3 μM, indicating promising potential as cognitive enhancers or treatments for neurodegenerative diseases .
  • Anticancer Activity : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Tables

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase10.4 - 24.3
BChE InhibitionButyrylcholinesterase7.7 - 30.1
CytotoxicityMCF-7 Cell LineVaries

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